1-Bromo-3-cyclopropylmethanesulfonyl-benzene
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Overview
Description
1-Bromo-3-cyclopropylmethanesulfonyl-benzene is an organic compound with the molecular formula C10H11BrO2S and a molecular weight of 275.17 g/mol . It is characterized by the presence of a bromine atom, a cyclopropylmethanesulfonyl group, and a benzene ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 1-Bromo-3-cyclopropylmethanesulfonyl-benzene typically involves the bromination of 3-cyclopropylmethanesulfonyl-benzene. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide . The reaction is carried out under controlled temperature and solvent conditions to ensure the selective bromination at the desired position on the benzene ring.
Chemical Reactions Analysis
1-Bromo-3-cyclopropylmethanesulfonyl-benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form the corresponding sulfide.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-3-cyclopropylmethanesulfonyl-benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology and Medicine: The compound can be used in the design and synthesis of biologically active molecules, including potential pharmaceuticals.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-3-cyclopropylmethanesulfonyl-benzene in chemical reactions involves the activation of the bromine atom, which can undergo nucleophilic substitution or participate in coupling reactions. The cyclopropylmethanesulfonyl group can influence the reactivity and selectivity of the compound in various transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
1-Bromo-3-cyclopropylmethanesulfonyl-benzene can be compared with other similar compounds such as:
1-Bromo-3-(cyclopropylmethoxy)benzene: This compound has a methoxy group instead of a sulfonyl group, which can affect its reactivity and applications.
Bromobenzene: A simpler compound with only a bromine atom attached to the benzene ring, used as a starting material in various organic syntheses.
The uniqueness of this compound lies in the presence of the cyclopropylmethanesulfonyl group, which imparts specific reactivity and selectivity in chemical reactions.
Properties
IUPAC Name |
1-bromo-3-(cyclopropylmethylsulfonyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2S/c11-9-2-1-3-10(6-9)14(12,13)7-8-4-5-8/h1-3,6,8H,4-5,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPAMNYVYUWFJTO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CS(=O)(=O)C2=CC(=CC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101247458 |
Source
|
Record name | 1-Bromo-3-[(cyclopropylmethyl)sulfonyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101247458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220039-45-1 |
Source
|
Record name | 1-Bromo-3-[(cyclopropylmethyl)sulfonyl]benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220039-45-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-3-[(cyclopropylmethyl)sulfonyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101247458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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